molecular formula C7H13N B2575548 (3R)-5-Methylhex-1-yn-3-amine CAS No. 1542245-31-7

(3R)-5-Methylhex-1-yn-3-amine

Cat. No.: B2575548
CAS No.: 1542245-31-7
M. Wt: 111.188
InChI Key: KMCJPSCNDXXAQJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-5-Methylhex-1-yn-3-amine is an organic compound with the molecular formula C7H13N It is a chiral amine with a triple bond, making it an interesting subject for various chemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-5-Methylhex-1-yn-3-amine typically involves the use of stereoselective reactions to ensure the correct chiral configuration. One common method includes the alkylation of a suitable alkyne precursor followed by amination. The reaction conditions often involve the use of strong bases and specific catalysts to achieve high yields and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides, acyl chlorides, typically under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

Chemistry: (3R)-5-Methylhex-1-yn-3-amine is used as an intermediate in the synthesis of complex molecules. Its unique structure allows for the formation of various stereoselective products, making it valuable in synthetic chemistry.

Biology: In biological research, the compound is studied for its potential interactions with enzymes and receptors. Its chiral nature makes it a useful tool for studying stereochemistry in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to form stable complexes with various biological targets makes it a promising candidate for drug development.

Industry: In industrial applications, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for use in various high-performance applications.

Mechanism of Action

The mechanism of action of (3R)-5-Methylhex-1-yn-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • (3S)-5-Methylhex-1-yn-3-amine
  • (3R)-5-Methylhex-1-yn-2-amine
  • (3R)-5-Methylhex-2-yn-3-amine

Comparison: (3R)-5-Methylhex-1-yn-3-amine is unique due to its specific chiral configuration and the position of the triple bond. Compared to its enantiomer, (3S)-5-Methylhex-1-yn-3-amine, it exhibits different stereochemical properties and biological activities. The position of the triple bond also distinguishes it

Properties

IUPAC Name

(3R)-5-methylhex-1-yn-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-7(8)5-6(2)3/h1,6-7H,5,8H2,2-3H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCJPSCNDXXAQJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C#C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.